3-Hydrazinyl-4-methylpyridine
Overview
Description
3-Hydrazinyl-4-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H9N3 . It is a derivative of pyridine, characterized by the presence of a hydrazine group (-NH-NH2) attached to the third carbon and a methyl group (-CH3) attached to the fourth carbon of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-4-methylpyridine can be achieved through several methods. One common approach involves the substitution of halogens by a hydrazino group. For instance, 3-chloro-4-methylpyridine can be reacted with hydrazine hydrate under reflux conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Hydrazinyl-4-methylpyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of ligands for coordination chemistry .
Biology: In biological research, this compound is investigated for its potential antimicrobial and antiviral properties. It has shown activity against various microbial strains, making it a candidate for the development of new antibiotics .
Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its hydrazine group allows for the formation of hydrazone linkages, which are useful in drug design .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in enzymes or receptors, leading to inhibition or activation of their function. This interaction can disrupt normal cellular processes, resulting in antimicrobial or antiviral effects .
Comparison with Similar Compounds
3-Hydrazinylpyridine: Lacks the methyl group at the fourth position, which may affect its reactivity and biological activity.
4-Methylpyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-Aminopyridine: Contains an amino group instead of a hydrazine group, leading to different chemical and biological properties.
Uniqueness: 3-Hydrazinyl-4-methylpyridine is unique due to the presence of both a hydrazine group and a methyl group on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations and biological activities compared to its analogs .
Properties
IUPAC Name |
(4-methylpyridin-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-8-4-6(5)9-7/h2-4,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEGMJXIVRGBRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478646 | |
Record name | 3-Hydrazinyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794569-03-2 | |
Record name | 3-Hydrazinyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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